molecular formula C9H17NO3 B12575954 2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide CAS No. 285141-10-8

2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide

Cat. No.: B12575954
CAS No.: 285141-10-8
M. Wt: 187.24 g/mol
InChI Key: ADYNAHLVLCVHSN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide is an organic compound characterized by its unique dioxane ring structure with four methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxane ring structure but differs in the functional groups attached.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with a similar core structure but different methyl group positioning.

Uniqueness

2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

285141-10-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxane-4-carboxamide

InChI

InChI=1S/C9H17NO3/c1-8(2)5-12-9(3,4)13-6(8)7(10)11/h6H,5H2,1-4H3,(H2,10,11)

InChI Key

ADYNAHLVLCVHSN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1C(=O)N)(C)C)C

Origin of Product

United States

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